5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole
CAS No.: 1226438-69-2
Cat. No.: VC4424408
Molecular Formula: C19H16Cl2F2N2OS
Molecular Weight: 429.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1226438-69-2 |
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Molecular Formula | C19H16Cl2F2N2OS |
Molecular Weight | 429.31 |
IUPAC Name | 5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-propan-2-ylsulfanylimidazole |
Standard InChI | InChI=1S/C19H16Cl2F2N2OS/c1-11(2)27-19-24-10-17(12-3-8-15(20)16(21)9-12)25(19)13-4-6-14(7-5-13)26-18(22)23/h3-11,18H,1-2H3 |
Standard InChI Key | PNCOHKAVPPGJCP-UHFFFAOYSA-N |
SMILES | CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole, reflects its substitution pattern:
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Position 1: A 4-(difluoromethoxy)phenyl group ().
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Position 2: An isopropylthio moiety ().
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Position 5: A 3,4-dichlorophenyl ring ().
The imidazole core’s aromaticity and electron-rich nitrogen atoms facilitate interactions with biological targets, while halogen and sulfur substituents enhance lipophilicity and metabolic stability .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol involving:
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Condensation: Reacting 3,4-dichlorobenzaldehyde with 4-(difluoromethoxy)aniline in the presence of ammonium acetate to form the imidazole ring .
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Thiolation: Introducing the isopropylthio group via nucleophilic substitution using isopropylthiol under basic conditions .
A solvent-free approach, as described by Zhang et al., may improve yield and reduce environmental impact .
Key Reaction Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 70–80°C | Maximizes ring closure |
Catalyst | Ammonium acetate | Facilitates cyclization |
Solvent | Acetic acid or solvent-free | Enhances purity |
Data adapted from solvent-free imidazole syntheses .
Physicochemical Properties
Molecular Characteristics
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Lipophilicity: Predicted logP ≈ 4.2 (estimated via substituent contributions), suggesting moderate membrane permeability .
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Solubility: Low aqueous solubility due to hydrophobic aryl and thioether groups; soluble in DMSO or ethanol .
Spectroscopic Data
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IR (KBr): Peaks at 3077 cm (C-H aromatic), 1593 cm (C=N), and 1214 cm (C-F) .
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H NMR (DMSO-d): δ 2.38 (s, CH), 7.19–7.36 (m, Ar-H), 4.12 (q, OCHF) .
Research Gaps and Future Directions
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